molecular formula C11H13BrOS2 B14066144 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14066144
M. Wt: 305.3 g/mol
InChI Key: ODQNKFASNOXSOL-UHFFFAOYSA-N
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Description

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a ketone group

Preparation Methods

The synthesis of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylthiophenol and 3-bromopropan-2-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the bromopropanone.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Scientific Research Applications

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one can be compared with similar compounds such as:

    1-(3,4-Dimethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(3,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Positional isomer with the bromine atom on a different carbon, affecting its chemical behavior.

    1-(3,4-Bis(methylthio)phenyl)-3-iodopropan-2-one:

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[3,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3

InChI Key

ODQNKFASNOXSOL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC(=O)CBr)SC

Origin of Product

United States

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